



The Vitamin K Catalytic Cycle and VKORC1 Inhibition

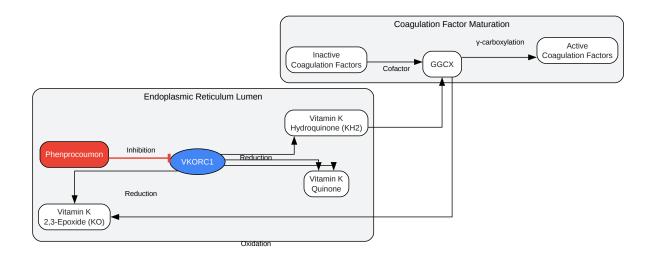
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenprocoumon	
Cat. No.:	B610086	Get Quote

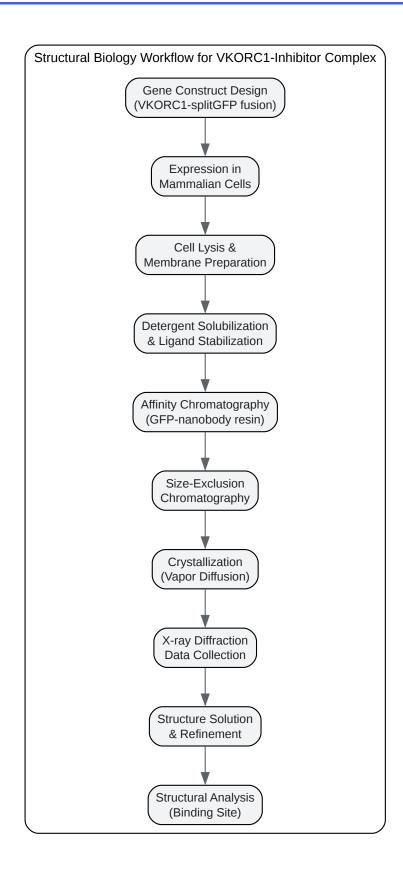
VKORC1 is an integral membrane enzyme located in the endoplasmic reticulum that is central to the Vitamin K cycle.[2] It catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone.[2] This final product, vitamin K hydroquinone, is an essential cofactor for the enzyme y-glutamyl carboxylase (GGCX), which modifies coagulation factors II, VII, IX, and X, as well as proteins C, S, and Z, enabling them to bind calcium and participate in the blood coagulation cascade.[2]

Phenprocoumon, like other vitamin K antagonists (VKAs), inhibits VKORC1, thereby preventing the recycling of vitamin K.[1] This leads to the production of under-carboxylated, inactive coagulation factors, resulting in a therapeutic anticoagulant effect.









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References

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- 2. Structural Modeling Insights into Human VKORC1 Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
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